molecular formula C10H8Cl2N2O B12832494 2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone

2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B12832494
M. Wt: 243.09 g/mol
InChI Key: LWLUBBBLZLKJCA-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone is a chloro-substituted benzimidazole derivative characterized by a dichloroethanone moiety attached to the N1 position of a 2-methylbenzimidazole core. This compound belongs to a broader class of bioactive heterocycles, where structural variations significantly influence physicochemical properties and biological activities.

Properties

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

2,2-dichloro-1-(2-methylbenzimidazol-1-yl)ethanone

InChI

InChI=1S/C10H8Cl2N2O/c1-6-13-7-4-2-3-5-8(7)14(6)10(15)9(11)12/h2-5,9H,1H3

InChI Key

LWLUBBBLZLKJCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane. The reaction proceeds under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzimidazole ring can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted benzimidazole derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the dichloroethanone moiety can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function. These interactions can disrupt cellular processes and exert therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Stability: Unlike acetyl-substituted benzimidazoles (e.g., 1-(2-mercaptobenzimidazol-1-yl)ethanone), which undergo deacetylation in basic conditions, the dichloro substitution may confer greater stability against hydrolysis or base-mediated degradation .

Spectral and Physicochemical Properties

Comparative spectral data for selected analogs:

Compound $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) IR (cm$ ^{-1} $)
2-(Benzylthio)-1H-benzimidazole NH: 12.56 (s); CH$ _2 $: 4.50 (s) CH$ _2 $: 30.5; C=N: 149.1 N-H stretch: ~3450
2-(Butylthio)-1H-benzimidazole NH: 12.47 (s); CH$ _3 $: 1.25–1.45 (m) CH$ _3 $: 12.5; CH$ _2 $: 20.3–30.4 N-H stretch: 3450
Target Compound (Inferred) Expected NH: ~12.5–13.0; Cl-C=O: ~4.5–5.0 C=O: ~190–200; Cl-C: ~70–80 C=O stretch: ~1700–1750

Notes:

  • The dichloroethanone moiety would likely show distinct $ ^{13}C $-NMR signals for carbonyl (C=O, ~190–200 ppm) and chlorine-bound carbons (~70–80 ppm) .
  • IR spectra would exhibit strong C=O stretches (~1700–1750 cm$ ^{-1} $) and C-Cl vibrations (~600–800 cm$ ^{-1} $).

Biological Activity

2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone is C10H8Cl2N2OC_{10}H_{8}Cl_{2}N_{2}O. The compound features a dichloro group and a benzo[d]imidazole moiety, which are significant for its biological activity. The presence of chlorine atoms enhances lipophilicity and can influence the binding affinity to biological targets.

Biological Activity Overview

Benzimidazole derivatives have been extensively studied for their anticancer, antimicrobial, and antiviral properties. The specific biological activities of 2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone are summarized below.

Anticancer Activity

Recent studies indicate that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cells:

CompoundCell LineIC50 (µM)
Compound AHCT-15 (Colon Carcinoma)1.61 ± 1.92
Compound BA431 (Epidermoid Carcinoma)1.98 ± 1.22
2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanoneTBDTBD

The exact IC50 values for 2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone need to be determined through experimental assays.

Antimicrobial Activity

Benzimidazole derivatives also demonstrate antimicrobial properties. Studies have reported that compounds with similar functional groups exhibit activity against various pathogens. For example, derivatives have shown efficacy against Trichomonas vaginalis and Trypanosoma cruzi, indicating potential as antiparasitic agents.

The mechanisms through which 2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone exerts its biological effects may include:

  • Inhibition of DNA Synthesis : Many benzimidazole derivatives interfere with DNA replication in cancer cells.
  • Apoptosis Induction : These compounds often activate apoptotic pathways in malignant cells.
  • Antimicrobial Mechanisms : For antimicrobial activity, disruption of cellular membranes or inhibition of essential metabolic pathways may occur.

Case Studies

Several studies have highlighted the potential applications of benzimidazole derivatives in clinical settings:

  • Anticancer Study : A study evaluated the cytotoxic effects of a series of benzimidazole derivatives on various cancer cell lines, demonstrating that structural modifications significantly influenced their potency.
  • Antimicrobial Study : Another investigation focused on the efficacy of benzimidazole derivatives against Trichomonas vaginalis, revealing promising results that warrant further exploration into their therapeutic potential.

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